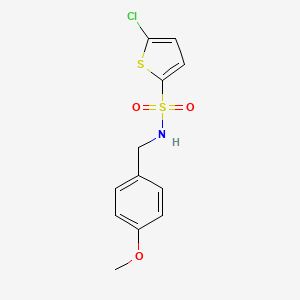![molecular formula C21H26N4 B5849657 2-(4-benzo[g]quinolin-4-yl-1-piperazinyl)-N,N-dimethylethanamine](/img/structure/B5849657.png)
2-(4-benzo[g]quinolin-4-yl-1-piperazinyl)-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzo[g]quinolin-4-yl-1-piperazinyl)-N,N-dimethylethanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BQ-123 and is a selective endothelin A receptor antagonist.
Mécanisme D'action
BQ-123 selectively blocks the endothelin A receptor, which is responsible for vasoconstriction and smooth muscle proliferation. By blocking this receptor, BQ-123 can reduce blood pressure and improve blood flow in various organs. Additionally, BQ-123 has been shown to have anti-inflammatory and anti-fibrotic effects, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
BQ-123 has been shown to have significant effects on the cardiovascular system, including reducing blood pressure and improving cardiac function. It also has anti-inflammatory and anti-fibrotic effects, which can be beneficial in the treatment of various diseases. BQ-123 has also been shown to have potential applications in cancer treatment, as endothelin signaling pathways have been implicated in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BQ-123 is its selectivity for the endothelin A receptor, which minimizes the risk of off-target effects. However, the synthesis of BQ-123 is a complex process that requires expertise in organic chemistry, which can limit its availability for lab experiments. Additionally, the use of BQ-123 in animal studies may be limited due to its potential toxicity.
Orientations Futures
There are several future directions for the study of BQ-123. One potential application is in the treatment of pulmonary hypertension, as BQ-123 has been shown to improve pulmonary vascular resistance. Additionally, BQ-123 may have potential applications in cancer treatment, as endothelin signaling pathways have been implicated in tumor growth and metastasis. Further research is needed to fully understand the potential therapeutic applications of BQ-123 and to optimize its use in clinical settings.
Méthodes De Synthèse
BQ-123 is synthesized through a multi-step process involving the reaction of 4-benzo[g]quinoline with piperazine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis of BQ-123 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, pulmonary hypertension, and heart failure. It is also being investigated for its role in cancer treatment, as endothelin signaling pathways have been implicated in tumor growth and metastasis.
Propriétés
IUPAC Name |
2-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-23(2)9-10-24-11-13-25(14-12-24)21-7-8-22-20-16-18-6-4-3-5-17(18)15-19(20)21/h3-8,15-16H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSOYXTYHXYAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCN(CC1)C2=CC=NC3=CC4=CC=CC=C4C=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5849580.png)






![3-[(4-bromo-3-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5849629.png)
![ethyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5849634.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5849635.png)


![N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5849680.png)
